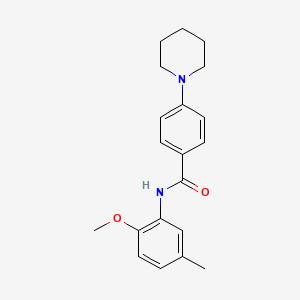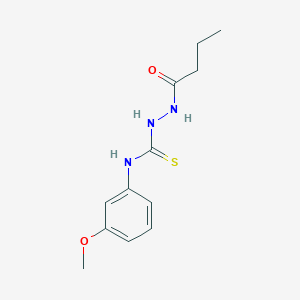
N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPBD is a selective agonist of the dopamine D3 receptor, which plays a crucial role in regulating reward and motivation pathways in the brain.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide has been widely used in scientific research to study the dopamine D3 receptor and its role in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia. N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide has also been used to investigate the potential therapeutic effects of D3 receptor agonists in these disorders.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide is a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor by N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide leads to an increase in dopamine release in these pathways, which plays a crucial role in regulating reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide are primarily mediated by its action on the dopamine D3 receptor. Activation of the D3 receptor by N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide leads to an increase in dopamine release in the mesolimbic and mesocortical pathways of the brain, which can result in increased motivation and reward-seeking behavior. N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide has also been shown to have potential anti-depressant effects, as well as potential therapeutic effects in the treatment of addiction and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise investigation of the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide and its potential applications in the treatment of neurological and psychiatric disorders. One direction is to investigate the potential therapeutic effects of D3 receptor agonists in the treatment of addiction and depression. Another direction is to investigate the potential use of D3 receptor agonists as adjunctive therapies for the treatment of schizophrenia. Additionally, further research is needed to better understand the potential off-target effects of N-(2-methoxy-5-methylphenyl)-4-(1-piperidinyl)benzamide and other D3 receptor agonists.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-6-11-19(24-2)18(14-15)21-20(23)16-7-9-17(10-8-16)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPLFQVHVZTCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)


![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4723755.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)

![5-[(3-ethoxypropyl)amino]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4723764.png)
![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4723776.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4723800.png)
![8,9-dimethoxy-5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4723806.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-1-naphthylthiourea](/img/structure/B4723808.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)